molecular formula C11H8ClNO2 B8506558 alpha-Oxo-5-methyl-1H-indole-3-acetic acid chloride

alpha-Oxo-5-methyl-1H-indole-3-acetic acid chloride

Cat. No. B8506558
M. Wt: 221.64 g/mol
InChI Key: MMKGFWKUIRFAJH-UHFFFAOYSA-N
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Patent
US05011846

Procedure details

Oxalyl chloride (0.76 ml) was slowly added to a stirred solution of 1 g of 5-methylindole in 20 ml of anhydrous ether at 0° C. The precipitate which formed was filtered off and dried at 80° C. to give 5-methyl-3-indolylglyoxylyl chloride.
Quantity
0.76 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:5])[C:2]([Cl:4])=[O:3].[CH3:7][C:8]1[CH:9]=[C:10]2[C:14](=[CH:15][CH:16]=1)[NH:13][CH:12]=[CH:11]2>CCOCC>[CH3:7][C:8]1[CH:9]=[C:10]2[C:14](=[CH:15][CH:16]=1)[NH:13][CH:12]=[C:11]2[C:1](=[O:5])[C:2]([Cl:4])=[O:3]

Inputs

Step One
Name
Quantity
0.76 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
1 g
Type
reactant
Smiles
CC=1C=C2C=CNC2=CC1
Name
Quantity
20 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitate which formed
FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
dried at 80° C.

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C2C(=CNC2=CC1)C(C(=O)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.